molecular formula C12H16BrNO2 B4709735 2-(4-bromo-2-tert-butylphenoxy)acetamide

2-(4-bromo-2-tert-butylphenoxy)acetamide

Cat. No. B4709735
M. Wt: 286.16 g/mol
InChI Key: DJKOFEWTUXKPAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromo-2-tert-butylphenoxy)acetamide, also known as BPTA, is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. BPTA has been found to exhibit a range of interesting biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-tert-butylphenoxy)acetamide is not fully understood, but it is believed to involve the binding of the compound to specific sites on target proteins. This binding can lead to changes in the conformation or activity of the protein, resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of interesting biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of certain kinases, which are involved in a variety of cellular processes such as cell growth and division. This compound has also been found to modulate the activity of certain proteins involved in the regulation of gene expression.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-bromo-2-tert-butylphenoxy)acetamide in laboratory experiments is its ability to selectively bind to certain proteins, allowing researchers to study the effects of modulating the activity of these proteins. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are many potential future directions for research involving 2-(4-bromo-2-tert-butylphenoxy)acetamide. One area of interest is in the study of the specific proteins that this compound binds to, as this could provide insights into the roles of these proteins in various cellular processes. Another area of interest is in the development of new compounds based on the structure of this compound, which could exhibit even more potent effects on target proteins. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.

Scientific Research Applications

2-(4-bromo-2-tert-butylphenoxy)acetamide has been found to have a range of potential applications in scientific research. One area of interest is in the study of protein-protein interactions, as this compound has been shown to bind to a variety of proteins and modulate their activity. This compound has also been used in the study of kinase signaling pathways, as it has been found to inhibit the activity of certain kinases.

properties

IUPAC Name

2-(4-bromo-2-tert-butylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-12(2,3)9-6-8(13)4-5-10(9)16-7-11(14)15/h4-6H,7H2,1-3H3,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKOFEWTUXKPAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)Br)OCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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